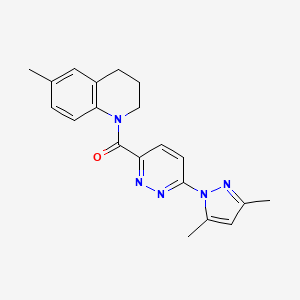

(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Description

Properties

IUPAC Name |

[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O/c1-13-6-8-18-16(11-13)5-4-10-24(18)20(26)17-7-9-19(22-21-17)25-15(3)12-14(2)23-25/h6-9,11-12H,4-5,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLPHEYIHMVOBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=NN=C(C=C3)N4C(=CC(=N4)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

- IUPAC Name : this compound

- Molecular Formula : C18H20N4O

This structure features a pyrazole moiety, which is known for its diverse biological activities, and a quinoline derivative that enhances its pharmacological profile.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. The incorporation of the pyrazole ring in the compound has been linked to:

- Inhibition of Tumor Cell Proliferation : Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Pyrazoles are known to display:

- Broad-spectrum Antibacterial Activity : Compounds with similar pyrazole structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is supported by findings that pyrazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

The proposed mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer proliferation and inflammation.

- Receptor Modulation : The ability to bind to specific receptors may also play a role in its biological activity, particularly in modulating immune responses.

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of related pyrazole compounds found that they effectively inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values were significantly lower compared to controls, indicating strong cytotoxic effects .

Case Study 2: Antimicrobial Testing

In vitro tests conducted on derivatives of this compound revealed notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting potential as an alternative treatment option .

Comparative Analysis of Biological Activities

| Activity Type | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | Pyrazole derivatives | Significant inhibition of tumor cell growth |

| Antimicrobial | Quinoline derivatives | Effective against Gram-positive and Gram-negative bacteria |

| Anti-inflammatory | Various pyrazoles | Reduction in cytokine levels |

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone exhibit significant anticancer properties. For example:

- Mechanism of Action : The compound may inhibit tubulin polymerization, which is essential for cancer cell division and growth. Studies have shown that structural modifications can enhance efficacy against various cancer types by improving metabolic stability and selectivity towards tumor cells.

- Case Study : In a study involving melanoma models, derivatives of similar structures demonstrated the ability to induce cell cycle arrest, highlighting their potential as effective anticancer agents.

Antimicrobial Activity

The compound also shows promising antimicrobial properties:

- Activity Spectrum : Pyrazole derivatives have been reported to possess moderate antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans .

- Mechanism : The interaction with bacterial enzymes or cell wall synthesis pathways may be responsible for the observed antimicrobial effects. Structural features such as electron-donating groups enhance this activity .

Agricultural Applications

The compound's biological activity extends beyond human health into agricultural science:

Plant Growth Promotion

Research has indicated that related compounds can stimulate plant growth. This effect is attributed to their ability to modulate biochemical pathways involved in plant metabolism and stress responses:

- Mechanism : Compounds like this one may enhance nutrient uptake or improve resistance to environmental stressors, thereby promoting overall plant health.

Pharmaceutical Development

Given its diverse biological activities, this compound is a candidate for further pharmaceutical development:

Drug Formulation

The compound's solubility and bioavailability are crucial for its application in drug formulation. Enhancements in these properties can lead to more effective therapeutic agents for treating various diseases:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. (3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

This compound, reported by Zhuang et al., shares a pyrazole-methanone scaffold but differs in the aromatic system attached. The pyridine ring here is chlorinated (3,6-dichloro) instead of pyridazine, and it lacks the dihydroquinoline group.

2.1.2. Bis[6-(2-furyl)thieno[2,3-b]pyridine-2-carboxamide] Derivatives

Synthesized via reactions involving α,β-unsaturated ketones and malononitrile, these derivatives (e.g., 9a,b in ) feature fused thienopyridine systems. Unlike the target compound, they incorporate sulfur atoms and carboxamide groups, which may improve water solubility but reduce lipophilicity .

2.1.3. (3,5-Disubstituted-4,5-dihydro-1H-pyrazol-1-yl)(4-hydroxyphenyl)methanones

These methanones (e.g., 5a–g in ) utilize a 4-hydroxyphenyl group instead of pyridazine/dihydroquinoline. The hydroxyl group enables hydrogen bonding, which could enhance solubility but may reduce metabolic stability compared to the methyl-substituted target compound .

Physicochemical Properties

Spectroscopic Characterization

Key techniques for structural elucidation include:

- 1H/13C-NMR: The dihydroquinoline’s methyl group (~δ 2.3 ppm) and pyridazine protons (~δ 8–9 ppm) would distinguish the target compound from dichloropyridinyl analogues (δ 7–8 ppm for pyridine) .

- X-ray Crystallography: SHELX-based refinement () could resolve the stereochemistry of the dihydroquinoline ring, as demonstrated for similar methanones .

Q & A

Q. What are the recommended synthetic methodologies for preparing (6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)(6-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone?

Methodological Answer: The synthesis of pyrazole- and pyridazine-containing methanones typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, and coupling reactions. For example, similar compounds (e.g., (3,6-dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone) are synthesized via refluxing intermediates in ethanol under inert gas (N₂), followed by crystallization . Key steps include:

- Cyclocondensation : Reacting hydrazine derivatives with diketones or aldehydes to form pyrazole rings.

- Coupling : Using catalysts like TEA (triethylamine) to facilitate methanone bond formation.

- Purification : Column chromatography (e.g., CHCl₃:CH₃OH gradients) and recrystallization (ethanol or dichloromethane) .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer: Routine characterization includes:

- FTIR : To confirm functional groups (e.g., C=O stretch at ~1650–1750 cm⁻¹).

- NMR (¹H/¹³C) : For structural elucidation (e.g., pyridazine protons at δ 7.2–8.5 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peaks).

- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally analogous compounds .

Q. How can researchers optimize reaction yields for derivatives of this compound?

Methodological Answer: Yield optimization requires systematic parameter screening:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility of intermediates .

- Catalyst Screening : TEA or DBU improves coupling efficiency.

- Temperature/Time : Reflux conditions (70–80°C, 6–8 hrs) balance reaction completion vs. decomposition .

- Statistical Design : Use randomized block designs (split-split plots) to account for variables like solvent, catalyst, and temperature .

Q. How can contradictory data in synthesis yields (e.g., 85% vs. 92%) be resolved?

Methodological Answer: Contradictions arise from subtle experimental variations. Mitigation strategies include:

- Reproducibility Checks : Replicate reactions under identical conditions (e.g., inert atmosphere, reagent purity).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., unreacted intermediates).

- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to pinpoint yield-limiting steps .

Q. What computational methods predict the environmental fate of this compound?

Methodological Answer: Environmental persistence can be modeled using:

- QSPR (Quantitative Structure-Property Relationship) : Predicts biodegradability based on logP, polar surface area (e.g., PSA = 54.8 Ų ).

- Molecular Dynamics Simulations : Assess interactions with soil/water matrices.

- Ecotoxicity Assays : Link structural motifs (e.g., pyridazine) to bioaccumulation potential .

Q. How can structure-activity relationships (SAR) guide the design of bioactive analogs?

Methodological Answer: SAR studies should focus on:

Q. What strategies validate the compound’s mechanism of action in biological systems?

Methodological Answer: Mechanistic validation involves:

- Docking Studies : Use AutoDock or Schrödinger to predict binding poses with protein targets.

- Kinetic Profiling : Measure IC₅₀ values in enzyme inhibition assays.

- Mutagenesis : Identify critical binding residues via site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.